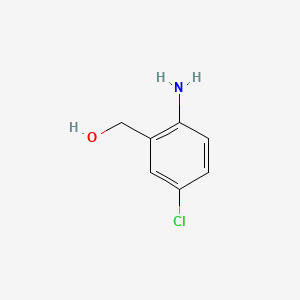

(2-Amino-5-chlorophenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-amino-5-chlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLKBZWDZDVOIGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343027 | |

| Record name | 2-Amino-5-chlorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37585-25-4 | |

| Record name | 2-Amino-5-chlorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-chlorobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Amino-5-chlorophenyl)methanol (CAS: 37585-25-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, and synthetic applications of (2-Amino-5-chlorophenyl)methanol. This compound, also known as 2-Amino-5-chlorobenzyl alcohol, is a valuable intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical industry.

Core Properties

This compound is a light-yellow to yellow crystalline solid.[1] Its core chemical and physical properties are summarized in the tables below, providing a ready reference for laboratory use.

Chemical and Physical Data

| Property | Value | Source |

| CAS Number | 37585-25-4 | N/A |

| Molecular Formula | C₇H₈ClNO | |

| Molecular Weight | 157.6 g/mol | [2] |

| Melting Point | 107-109 °C | [3] |

| Boiling Point | 320.7 ± 27.0 °C at 760 mmHg | [3] |

| Density | 1.341 g/cm³ | |

| Flash Point | 147.8 °C | |

| pKa | 13.94 ± 0.10 (Predicted) | |

| Appearance | Light-yellow to yellow powder or crystals | [1] |

Spectroscopic Data

| Technique | Data |

| ¹H NMR | Spectral data not explicitly detailed in search results. General sample preparation involves dissolving 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). |

| ¹³C NMR | Spectral data not explicitly detailed in search results. General sample preparation involves dissolving 20-50 mg of the compound in 0.5-0.7 mL of a deuterated solvent. |

| Mass Spectrometry | Data not explicitly detailed in search results. General sample preparation involves dissolving the sample in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL, followed by dilution. |

| Infrared (IR) | Data not explicitly detailed in search results. Solid samples are typically prepared using the KBr pellet method. |

Experimental Protocols

Detailed experimental protocols for determining the physical and spectroscopic properties of organic compounds are provided below. These are general procedures that can be adapted for the characterization of this compound.

Melting Point Determination

The melting point of this compound can be determined using a standard melting point apparatus.

Procedure:

-

A small amount of the crystalline solid is placed into a capillary tube, which is then sealed at one end.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

The temperature at which the solid first begins to melt and the temperature at which the entire sample becomes a liquid are recorded as the melting point range.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the structure of the molecule.

¹H and ¹³C NMR Sample Preparation:

-

For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.5-0.7 mL of a deuterated solvent is typically used.

-

Transfer the solution to an NMR tube.

-

Acquire the spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).

Mass Spectrometry

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

Sample Preparation for Electrospray Ionization (ESI):

-

Dissolve the sample in a volatile organic solvent such as methanol or acetonitrile to a concentration of about 1 mg/mL.

-

Further dilute the sample to a final concentration suitable for the instrument, typically in the µg/mL to ng/mL range.

-

The sample solution is then introduced into the mass spectrometer.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. For solid samples like this compound, the KBr pellet method is common.

KBr Pellet Method:

-

Thoroughly grind 1-2 mg of the compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

The mixture is then compressed in a die under high pressure to form a transparent pellet.

-

The pellet is placed in the sample holder of the IR spectrometer for analysis.[2][3]

Synthetic Applications in Drug Development

This compound is a precursor to 2-amino-5-chlorobenzophenone, a key starting material in the synthesis of several benzodiazepines, a class of psychoactive drugs.[1] The following workflow illustrates the synthesis of Diazepam, a widely used benzodiazepine, from 2-amino-5-chlorobenzophenone.

Caption: Synthetic pathway from this compound to Diazepam.

Safety Information

This compound is associated with several hazards and requires careful handling in a laboratory setting.

GHS Hazard Statements

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Precautionary Statements

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

For comprehensive safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceuticals. A thorough understanding of its properties, handling requirements, and reaction pathways is essential for its effective and safe use in research and development.

References

(2-Amino-5-chlorophenyl)methanol chemical structure and IUPAC name

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Amino-5-chlorophenyl)methanol, including its chemical identity, physicochemical properties, and its relationship to key synthetic pathways in medicinal chemistry.

Chemical Structure and IUPAC Name

This compound is an aromatic organic compound featuring a benzene ring substituted with a hydroxymethyl group, an amino group, and a chlorine atom.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below. This information is crucial for its handling, storage, and application in experimental settings.

| Property | Value | References |

| CAS Number | 37585-25-4 | [1] |

| Molecular Formula | C₇H₈ClNO | [3] |

| Molecular Weight | 157.6 g/mol | [1][4] |

| Melting Point | 107-109 °C | [1] |

| Boiling Point | 320.7 ± 27.0 °C (at 760 mmHg) | [1] |

| Physical Form | Light-yellow to yellow powder or crystals | |

| Purity | Typically ≥97% | [1] |

| InChI Key | CLKBZWDZDVOIGJ-UHFFFAOYSA-N | [1] |

| Storage Conditions | Room temperature or 4°C, protect from light | [1] |

Experimental Protocols: Synthesis of a Key Precursor

This compound is structurally related to 2-amino-5-chlorobenzophenone, a critical intermediate in the synthesis of several benzodiazepines[5]. The following protocol details a common method for synthesizing this precursor from 5-chloro-3-phenylanthranil.

Objective: To synthesize 2-amino-5-chlorobenzophenone via the reduction of 5-chloro-3-phenylanthranil.

Materials:

-

5-chloro-3-phenylanthranil

-

Ethanol (50 mL)

-

Iron powder (4.8 g)

-

Sulfuric acid (6 mol/L)

-

Sodium hydroxide (NaOH) solution

-

Activated carbon (0.2 g)

-

Three-necked flask

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus

Methodology:

-

Initial Setup: In a 50 mL three-necked flask equipped with a reflux condenser, add 10.0 g of 5-chloro-3-phenylanthranil, 50 mL of ethanol, and 4.8 g of iron powder.

-

Initial Reflux: Heat the mixture to reflux and maintain for 0.5 hours.

-

Acidification: Slowly add 1 mL of 6 mol/L sulfuric acid dropwise to the refluxing mixture.

-

Reaction: Continue to reflux the reaction mixture for an additional 1 hour after the sulfuric acid addition is complete.

-

Neutralization: After the reaction period, cool the mixture and carefully add NaOH solution to adjust the pH to approximately 8.

-

Decolorization: Cool the solution to 50°C and add 0.2 g of activated carbon. Reflux the mixture for another 0.5 hours.

-

Isolation and Purification: Perform a hot filtration of the mixture into a crystallization flask. Allow the filtrate to cool, promoting crystallization.

-

Final Product: Wash the resulting crystals with ethanol and dry them to obtain the final product, 2-amino-5-chlorobenzophenone. The expected yield is approximately 95.1%, with a melting point of 96.3-98.2°C[6].

Visualization of a Relevant Synthetic Pathway

The precursor, 2-amino-5-chlorobenzophenone, is fundamental for producing pharmaceuticals like chlordiazepoxide. The following workflow diagram illustrates this multi-step synthesis.

Caption: Synthesis pathway of Chlordiazepoxide from 2-Amino-5-chlorobenzophenone[5].

References

- 1. This compound | 37585-25-4 [sigmaaldrich.com]

- 2. This compound | 37585-25-4 [sigmaaldrich.com]

- 3. 37585-25-4|this compound|BLD Pharm [bldpharm.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]

- 6. 2-Amino-5-chlorobenzophenone synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on (2-Amino-5-chlorophenyl)methanol

Audience: Researchers, scientists, and drug development professionals.

This document provides core physicochemical data for (2-Amino-5-chlorophenyl)methanol, a key reagent and intermediate in various chemical syntheses.

Core Data Summary

The fundamental molecular properties of this compound have been collated from verified sources and are presented below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

| Identifier | Value |

| Molecular Formula | C₇H₈ClNO[1] |

| Molecular Weight | 157.60 g/mol [1][2][3] |

| CAS Number | 37585-25-4[1][2][3] |

| Melting Point | 107-109°C |

Logical Relationships

The following diagram illustrates the relationship between the compound's name and its fundamental molecular identifiers.

References

An In-depth Technical Guide to the Physicochemical Properties of (2-Amino-5-chlorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of (2-Amino-5-chlorophenyl)methanol, a key intermediate in various synthetic pathways. The document details the methodologies for the determination of these physical constants and presents a logical workflow for the characterization of such chemical entities.

Core Physicochemical Data

The accurate determination of melting and boiling points is fundamental to the characterization and quality control of chemical compounds. These properties provide insights into the purity and identity of a substance.

| Property | Value | Conditions |

| Melting Point | 107-109 °C | Not specified |

| Boiling Point | 320.7 ± 27.0 °C | at 760 mmHg |

Table 1: Physicochemical Properties of this compound.[1]

Experimental Protocols for Physical Property Determination

Melting Point Determination: Capillary Method

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase.[2] This is a crucial indicator of purity, as impurities tend to depress and broaden the melting range.[3]

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered.[4][5]

-

Capillary Tube Loading: A capillary tube, sealed at one end, is filled with a small amount of the powdered sample to a height of a few millimeters.[4][5]

-

Apparatus Setup: The capillary tube is attached to a thermometer, and both are placed in a heating apparatus, such as a Thiele tube or a modern digital melting point apparatus, containing a heat-transfer fluid like mineral oil.[3][4]

-

Heating and Observation: The apparatus is heated slowly and steadily.[6] The temperature at which the substance first begins to melt and the temperature at which it completely liquefies are recorded as the melting point range.[3][5]

Boiling Point Determination: Distillation Method

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[7][8]

Procedure:

-

Apparatus Setup: A distillation apparatus is assembled, typically consisting of a distillation flask containing the liquid sample and boiling chips, a condenser, a thermometer, and a receiving flask.[7][9]

-

Heating: The distillation flask is heated to bring the liquid to a boil.[9]

-

Temperature Measurement: The thermometer bulb is positioned in the vapor phase, just below the side arm of the distillation flask leading to the condenser, to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.[7]

-

Data Recording: The temperature is recorded when it stabilizes during the distillation of the bulk of the liquid.[7] The atmospheric pressure should also be recorded as the boiling point is pressure-dependent.[7][9]

Logical Workflow and Characterization

The synthesis and characterization of a chemical compound like this compound follows a structured workflow to ensure the identity and purity of the final product.

Following successful synthesis and purification, a comprehensive characterization is performed to confirm the structure and purity of the compound.

References

- 1. This compound | 37585-25-4 [sigmaaldrich.com]

- 2. scribd.com [scribd.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. davjalandhar.com [davjalandhar.com]

- 5. byjus.com [byjus.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. phillysim.org [phillysim.org]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

Solubility Profile of (2-Amino-5-chlorophenyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (2-Amino-5-chlorophenyl)methanol. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for solubility determination, including detailed experimental protocols and expected solubility trends based on the compound's chemical structure.

Introduction

This compound is a substituted aromatic amino alcohol. Its chemical structure, featuring both a hydrophilic amino and hydroxyl group, alongside a lipophilic chlorophenyl ring, suggests a varied solubility profile that is critical for its application in research and drug development. Understanding its solubility in different solvents is paramount for purification, formulation, and various analytical procedures.

Predicted Solubility Profile

Based on the structure of this compound, a qualitative solubility profile can be predicted. The presence of the polar amino and alcohol functional groups would suggest some solubility in polar solvents, while the chlorinated benzene ring indicates likely solubility in certain organic solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic | ||

| Water | Low to Moderate | The amino and hydroxyl groups can form hydrogen bonds, but the aromatic ring limits high solubility. |

| Alcohols (Methanol, Ethanol) | Moderate to High | The alkyl chains can interact with the phenyl ring, while the hydroxyl group is similar to the solute. |

| Polar Aprotic | ||

| DMSO, DMF | High | These solvents are strong hydrogen bond acceptors and can effectively solvate the molecule. |

| Acetone, Acetonitrile | Moderate | These solvents have dipoles that can interact with the polar groups of the solute. |

| Nonpolar | ||

| Toluene, Hexane | Low | The overall polarity of the molecule is too high for significant interaction with nonpolar solvents. |

| Dichloromethane | Moderate | The polarity of dichloromethane is sufficient to interact with the chlorophenyl ring. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound using the widely accepted isothermal shake-flask method.

Materials and Equipment

-

This compound (of known purity)

-

Selected solvents (analytical grade)

-

Analytical balance (±0.01 mg)

-

Thermostatic shaker bath

-

Calibrated thermometer

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for at least 24 hours to allow undissolved solids to settle.

-

Carefully withdraw a sample of the supernatant using a pre-warmed/cooled syringe to match the bath temperature.

-

Immediately filter the sample through a syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Develop a suitable HPLC method to separate and quantify the compound.

-

Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Inject the diluted samples and determine their concentrations from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) in mg/mL or mol/L using the following formula, accounting for the dilution factor: S = Concentrated_Sample × Dilution_Factor

-

Data Presentation

All quantitative solubility data should be recorded in a structured table for easy comparison.

Table 2: Experimentally Determined Solubility of this compound at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| [e.g., Water] | Data | Data |

| [e.g., Ethanol] | Data | Data |

| [e.g., Acetone] | Data | Data |

| [e.g., DMSO] | Data | Data |

| [e.g., Dichloromethane] | Data | Data |

| [e.g., Toluene] | Data | Data |

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for a comprehensive solvent screening study for this compound.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound is scarce, this guide provides the necessary framework for researchers to determine and understand its solubility profile. The predicted qualitative solubility, in conjunction with the detailed experimental protocol, offers a solid foundation for any research or development activities involving this compound. The provided workflow diagram further aids in the systematic approach to solvent selection for various applications.

Spectroscopic Profile of (2-Amino-5-chlorophenyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound (2-Amino-5-chlorophenyl)methanol (also known as 2-amino-5-chlorobenzyl alcohol), a valuable building block in synthetic organic chemistry and drug discovery. Due to the limited availability of directly published complete experimental spectra for this specific molecule, this guide presents a combination of predicted data based on analogous compounds and detailed, generalized experimental protocols for obtaining such data. The information is intended to assist researchers in the identification, characterization, and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the structure of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound, along with experimental data for structurally related compounds that inform these predictions.

Predicted ¹H NMR Data for this compound

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.2 - 7.4 | m | 2 | Ar-H |

| ~6.7 - 6.9 | m | 1 | Ar-H |

| ~4.6 | s | 2 | -CH₂OH |

| ~4.5 | br s | 2 | -NH₂ |

| ~2.5 | br s | 1 | -OH |

Predicted in CDCl₃. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Experimental ¹H NMR Data for Analogous Compounds

Table 2: Experimental ¹H NMR Data for 2-Aminobenzyl alcohol

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 7.08 | m | 1 | Ar-H |

| 7.00 | m | 1 | Ar-H |

| 6.68 | m | 1 | Ar-H |

| 6.65 | m | 1 | Ar-H |

| 4.537 | s | 2 | -CH₂OH |

| 3.52 | br s | 2 | -NH₂ |

Solvent not specified in the source.[1]

Table 3: Experimental ¹H NMR Data for 2-Chlorobenzyl alcohol

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 7.50 | d, J=7.4 Hz | 1 | Ar-H |

| 7.38 | d, J=7.8 Hz | 1 | Ar-H |

| 7.32 - 7.21 | m | 2 | Ar-H |

| 4.79 | s | 2 | -CH₂OH |

| 2.27 | s | 1 | -OH |

Solvent: CDCl₃.

Predicted ¹³C NMR Data for this compound

Table 4: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | Ar-C (C-NH₂) |

| ~130 | Ar-C (C-Cl) |

| ~129 | Ar-CH |

| ~128 | Ar-CH |

| ~118 | Ar-C (C-CH₂OH) |

| ~116 | Ar-CH |

| ~64 | -CH₂OH |

Predicted in CDCl₃. Chemical shifts are referenced to the solvent peak.

Experimental ¹³C NMR Data for Analogous Compounds

Table 5: Experimental ¹³C NMR Data for 2-Aminobenzyl alcohol

| Chemical Shift (δ, ppm) | Assignment |

| 145.8 | Ar-C (C-NH₂) |

| 128.8 | Ar-CH |

| 128.5 | Ar-CH |

| 128.3 | Ar-C (C-CH₂OH) |

| 118.9 | Ar-CH |

| 116.2 | Ar-CH |

| 64.8 | -CH₂OH |

Solvent not specified in the source.

Table 6: Experimental ¹³C NMR Data for 2-Chlorobenzyl alcohol

| Chemical Shift (δ, ppm) | Assignment |

| 138.18 | Ar-C (C-CH₂OH) |

| 132.72 | Ar-C (C-Cl) |

| 129.35 | Ar-CH |

| 128.83 | Ar-CH |

| 128.73 | Ar-CH |

| 127.03 | Ar-CH |

| 62.80 | -CH₂OH |

Solvent: CDCl₃.

Experimental Protocol for NMR Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm). ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for this compound are presented below, along with experimental data for a related compound.

Predicted IR Data for this compound

Table 7: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H stretch (alcohol), N-H stretch (amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch (-CH₂) |

| 1620 - 1580 | Medium to Strong | C=C aromatic ring stretch, N-H bend |

| 1500 - 1400 | Medium | C=C aromatic ring stretch |

| 1300 - 1200 | Medium | C-N stretch |

| 1100 - 1000 | Strong | C-O stretch (primary alcohol) |

| 850 - 800 | Strong | C-H out-of-plane bend (substituted benzene) |

| 800 - 700 | Strong | C-Cl stretch |

Experimental IR Data for an Analogous Compound

Table 8: Experimental IR Data for 2-Aminobenzyl alcohol

| Wavenumber (cm⁻¹) | Assignment |

| ~3370, ~3280 | N-H stretch |

| ~3050 | Aromatic C-H stretch |

| ~2870 | Aliphatic C-H stretch |

| ~1610 | N-H bend |

| ~1490, ~1460 | Aromatic C=C stretch |

| ~1010 | C-O stretch |

| ~750 | C-H out-of-plane bend |

Data from NIST Chemistry WebBook.

Experimental Protocol for FT-IR Spectroscopy

A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly onto the ATR crystal. The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer, typically over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

Predicted Mass Spectrometry Data for this compound

Table 9: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 157/159 | High | [M]⁺ (Molecular ion) with characteristic ~3:1 ratio for ³⁵Cl/³⁷Cl isotopes |

| 140/142 | Medium | [M-OH]⁺ |

| 128/130 | Medium | [M-CH₂OH]⁺ |

| 122 | High | [M-Cl]⁺ |

| 92 | Medium | [M-Cl-CH₂O]⁺ |

Experimental Mass Spectrometry Data for an Analogous Compound

Table 10: Experimental Mass Spectrometry Data for 2-Aminobenzyl alcohol

| m/z | Assignment |

| 123 | [M]⁺ (Molecular ion) |

| 106 | [M-OH]⁺ |

| 94 | [M-CH₂OH]⁺ |

Data from NIST Chemistry WebBook.

Experimental Protocol for Mass Spectrometry

The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For GC-MS, the sample is vaporized and ionized, often by electron impact (EI). For LC-MS, the sample is ionized from the liquid phase, commonly using electrospray ionization (ESI). The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound. For definitive characterization, it is recommended that researchers acquire experimental data on their own samples and compare it with the predicted values and data from analogous compounds presented herein.

References

A Comprehensive Technical Guide to the Safe Handling of (2-Amino-5-chlorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety data, handling procedures, and emergency protocols for (2-Amino-5-chlorophenyl)methanol (CAS No: 37585-25-4). The information is compiled from safety data sheets and chemical databases to ensure a comprehensive understanding for professionals in research and drug development.

Chemical Identification and Physical Properties

This compound is a chemical intermediate commonly used in organic synthesis. It is essential to be aware of its physical characteristics to handle it appropriately in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 37585-25-4 | |

| Molecular Formula | C₇H₈ClNO | |

| Molecular Weight | 157.6 g/mol | |

| Appearance | Light-yellow to yellow powder or crystals | [1] |

| Melting Point | 107-109 °C | |

| Boiling Point | 320.7 ± 27.0 °C at 760 mmHg | |

| Purity | Typically ≥97% |

Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation. |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation. |

Note: Data sourced from multiple suppliers.

Experimental Protocols for Safe Handling

Adherence to strict laboratory protocols is mandatory when handling this compound to minimize exposure and ensure personnel safety.

3.1. Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling, but the following PPE is generally recommended:

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

-

Skin Protection: Wear compatible chemical-resistant gloves. The specific glove material should be chosen based on the breakthrough time for the solvent being used. A lab coat or other protective clothing is also required to prevent skin exposure.

-

Respiratory Protection: If handling the powder outside of a fume hood or if dust formation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.

3.2. Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

-

A safety shower and eyewash station must be readily available in the immediate work area.

3.3. Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[2] Avoid breathing dust. Prevent the formation of dust during handling.[2] Use non-sparking tools. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2] Some suppliers recommend storage at room temperature, while others suggest refrigeration at 4°C and protection from light. Always refer to the supplier-specific storage recommendations. The compound is incompatible with strong acids and oxidizing agents.[2]

3.4. Spill and Disposal Procedures

-

Spills: In case of a spill, sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[2] Ventilate the affected area thoroughly.

-

Disposal: Waste disposal methods must be in accordance with local, regional, and national hazardous waste regulations. Do not empty into drains.[2]

First Aid Measures

The following diagram outlines the immediate first aid steps to be taken in case of exposure.

Caption: First aid response workflow for different exposure routes.

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[2] The available hazard statements indicate acute oral toxicity, skin and eye irritation, and respiratory irritation. No information is available regarding mutagenic, reproductive, or developmental effects.[2] As with any chemical with incomplete toxicological data, it should be handled with the utmost care, assuming it is potentially harmful through all routes of exposure.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Recommended workflow for handling this compound.

References

An In-depth Technical Guide to the Potential Hazards and GHS Classification of (2-Amino-5-chlorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and potential hazards associated with (2-Amino-5-chlorophenyl)methanol, based on its Globally Harmonized System (GHS) classification. This document is intended to inform researchers, scientists, and professionals in drug development about the safety precautions and handling requirements for this chemical. Due to the limited availability of public quantitative toxicological data, this guide also outlines the standard experimental protocols that are likely used to determine such hazard classifications.

GHS Classification and Hazard Summary

This compound has been classified under the GHS with the following hazards. This classification necessitates specific precautionary measures in handling and storage to ensure laboratory safety.

Table 1: GHS Hazard Classification Summary for this compound

| GHS Element | Information |

| Pictogram | |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | Prevention: P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/ eye protection/ face protection. Response: P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P330: Rinse mouth. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER/doctor if you feel unwell. Storage: P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. Disposal: P501: Dispose of contents/container to an approved waste disposal plant. |

Quantitative Toxicological Data

A thorough search of publicly available databases and safety data sheets did not yield specific quantitative toxicological data for this compound, such as LD50 (median lethal dose) or specific irritation scores. The GHS classification is likely based on data from proprietary studies or read-across from structurally similar compounds.

Table 2: Quantitative Toxicological Data

| Toxicological Endpoint | Value | Species | Route | Source |

| Acute Oral Toxicity (LD50) | Not publicly available | - | - | - |

| Skin Irritation Score | Not publicly available | - | - | - |

| Eye Irritation Score | Not publicly available | - | - | - |

Experimental Protocols for Hazard Determination

The following sections detail the standardized experimental protocols, based on OECD (Organisation for Economic Co-operation and Development) guidelines, that are used to assess the hazards identified for this compound.

This method is used to determine the acute oral toxicity of a substance and is a stepwise procedure using a limited number of animals.[1][2][3][4][5]

-

Principle: A single dose of the substance is administered orally to a group of animals. Observations of effects and mortality are made. The procedure is sequential, with the results from one step determining the dosing for the next. The method allows for classification of the substance into one of the GHS categories for acute oral toxicity.[1][2]

-

Test Animals: Typically, rats of a single sex (usually females) are used.[1]

-

Procedure:

-

A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Initially, a small group of animals (e.g., 3) is dosed.

-

Animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weight is recorded weekly.

-

The outcome (number of animals surviving or dying) determines the next step:

-

If mortality is observed, the test is repeated with a lower dose.

-

If no mortality is observed, the test is repeated with a higher dose.

-

-

The process continues until the toxicity category is determined.

-

-

Endpoint: The primary endpoint is mortality, which allows for the assignment of a GHS hazard category. The H302 "Harmful if swallowed" classification suggests an LD50 value in the range of 300 to 2000 mg/kg body weight.

This guideline describes the procedure for assessing the potential of a substance to cause skin irritation or corrosion.[6][7][8][9][10]

-

Principle: The test substance is applied to a small area of the skin of an experimental animal. The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.[10]

-

Test Animals: Albino rabbits are the preferred species.[7]

-

Procedure:

-

A small area of the animal's fur is clipped.

-

A measured amount of the test substance (typically 0.5 g or 0.5 mL) is applied to the skin under a gauze patch.

-

The patch is left in place for a specified exposure period, usually 4 hours.[10]

-

After exposure, the patch is removed, and the skin is cleaned.

-

The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.[10]

-

The reactions are scored on a scale of 0 (no effect) to 4 (severe effect).

-

-

Endpoint: The mean scores for erythema and edema are calculated. A substance is classified as a skin irritant (H315) if it produces a mean score of ≥ 2.3 and ≤ 4.0 for erythema or edema in at least 2 of 3 tested animals.

This test is designed to evaluate the potential of a substance to cause eye irritation or corrosion.[11][12][13][14][15]

-

Principle: A single dose of the test substance is applied to one eye of an experimental animal, with the other eye serving as a control. The eyes are then examined for signs of irritation or damage.[11][12]

-

Procedure:

-

A measured amount of the substance (e.g., 0.1 mL of liquid or 100 mg of solid) is instilled into the conjunctival sac of one eye.[11]

-

The eyelids are held together for a short period to prevent loss of the substance.

-

The eye is examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[14]

-

Lesions are scored according to a standardized scale.

-

-

Endpoint: A substance is classified as causing serious eye irritation (H319) if it produces, in at least 2 of 3 tested animals, a positive response of: corneal opacity ≥ 1, iritis ≥ 1, conjunctival redness ≥ 2, or conjunctival chemosis (swelling) ≥ 2, and which are fully reversible within 21 days of observation.

There is no single, universally accepted in vivo guideline for respiratory tract irritation equivalent to those for skin and eye irritation. The classification "May cause respiratory irritation" (H335) is often based on a combination of factors, including:

-

Acute Inhalation Toxicity Studies (e.g., OECD Guideline 436): These studies primarily assess lethality but also record clinical signs of toxicity, which can include signs of respiratory distress such as labored breathing, nasal discharge, or gasping.[16][17][18]

-

Structure-Activity Relationships (SAR): If the chemical is structurally similar to other known respiratory irritants.

-

Human experience or other specific animal studies.

The general principle of an acute inhalation study involves exposing animals to the substance as a gas, vapor, or aerosol in an inhalation chamber for a defined period (e.g., 4 hours) and observing for signs of toxicity and mortality.[17]

Visualizations

The following diagrams illustrate the GHS labeling elements and a general workflow for chemical hazard identification.

Caption: GHS Label Elements for this compound.

Caption: General Workflow for Chemical Hazard Identification and GHS Classification.

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. m.youtube.com [m.youtube.com]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. nucro-technics.com [nucro-technics.com]

- 10. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. nucro-technics.com [nucro-technics.com]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. In vitro prediction of clinical signs of respiratory toxicity in rats following inhalation exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

The Genesis of a Key Intermediate: A Technical Guide to the Discovery and History of (2-Amino-5-chlorophenyl)methanol

(2-Amino-5-chlorophenyl)methanol , a seemingly unassuming molecule, holds a significant place in the annals of medicinal chemistry. While not a therapeutic agent itself, its emergence is intrinsically linked to the development of one of the most transformative classes of psychoactive drugs: the benzodiazepines. This technical guide delves into the discovery, history, and synthetic pathways of this crucial chemical intermediate, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its origins and applications.

The story of this compound is fundamentally intertwined with the pioneering work of Dr. Leo Sternbach at Hoffmann-La Roche in the 1950s. His accidental discovery of chlordiazepoxide in 1955, the first benzodiazepine, sparked a revolution in the treatment of anxiety and insomnia.[1][2] This breakthrough led to an intensive investigation into the synthesis of related compounds, creating a demand for a variety of novel chemical building blocks. It is within this flurry of research that this compound likely first emerged as a valuable precursor.

While a singular, celebrated "discovery" of this specific alcohol is not prominently documented, its synthesis would have been a logical step in the exploration of a class of compounds known as 2-aminobenzophenones, which were key to the creation of the benzodiazepine structure.[3] The reduction of the carbonyl group in compounds like 2-amino-5-chlorobenzophenone would yield the corresponding phenylmethanol derivative, providing a different reactive handle for further chemical elaboration in the quest for new and improved therapeutic agents.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are crucial for its handling, characterization, and application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₇H₈ClNO | |

| Molecular Weight | 157.60 g/mol | |

| Melting Point | 108 °C | |

| Appearance | Light-yellow to yellow powder or crystals | |

| CAS Number | 37585-25-4 | [4] |

| IUPAC Name | This compound |

Synthetic Pathways

The synthesis of this compound can be achieved through several strategic routes, primarily involving the reduction of a more oxidized precursor. The most plausible and historically relevant methods are the reduction of 2-amino-5-chlorobenzaldehyde or a derivative of 2-amino-5-chlorobenzoic acid.

Route 1: Reduction of 2-Amino-5-chlorobenzaldehyde

A straightforward and efficient method for the preparation of this compound is the reduction of the corresponding aldehyde, 2-amino-5-chlorobenzaldehyde. This transformation can be accomplished using a variety of reducing agents.

Route 2: Reduction of a 2-Amino-5-chlorobenzoic Acid Derivative

Alternatively, this compound can be synthesized from 2-amino-5-chlorobenzoic acid. This typically involves a two-step process: first, the carboxylic acid is converted to a more reactive derivative, such as an ester, which is then reduced to the alcohol. Catalytic hydrogenation is a common method for the reduction of esters.[5][6]

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound based on the pathways described above. These protocols are derived from established chemical literature for similar transformations.

Protocol 1: Synthesis via Reduction of 2-Amino-5-chlorobenzaldehyde

Materials:

-

2-Amino-5-chlorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-chlorobenzaldehyde (1 equivalent) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 to 1.5 equivalents) to the stirred solution in small portions, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane).

Protocol 2: Synthesis via Reduction of Methyl 2-Amino-5-chlorobenzoate

Materials:

-

Methyl 2-amino-5-chlorobenzoate

-

Lithium aluminum hydride (LiAlH₄) or a suitable catalytic hydrogenation setup (e.g., H₂ gas, Pd/C catalyst)

-

Anhydrous tetrahydrofuran (THF) or Ethanol (for catalytic hydrogenation)

-

Deionized water

-

Sodium sulfate, anhydrous

-

Standard laboratory glassware for anhydrous reactions or hydrogenation

Procedure (using LiAlH₄):

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend lithium aluminum hydride (2-3 equivalents) in anhydrous THF under a nitrogen atmosphere.

-

Dissolve methyl 2-amino-5-chlorobenzoate (1 equivalent) in anhydrous THF and add it to the dropping funnel.

-

Add the ester solution dropwise to the stirred LiAlH₄ suspension at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture to 0 °C and quench sequentially by the careful, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify by recrystallization as described in Protocol 1.

Logical Workflow of Synthesis and Application

The synthesis of this compound is a key step in the broader context of producing pharmacologically active molecules. The following diagram illustrates the logical flow from starting materials to the final application in drug discovery.

References

- 1. The history of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzodiazepine - Wikipedia [en.wikipedia.org]

- 3. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]

- 4. 2-amino-5-chlorobenzyl alcohol [stenutz.eu]

- 5. Catalytic hydrogenation of amino acids to amino alcohols with complete retention of configuration - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Catalytic hydrogenation of amino acids to amino alcohols with complete retention of configuration [ouci.dntb.gov.ua]

The Versatile Intermediate: A Technical Guide to (2-Amino-5-chlorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

(2-Amino-5-chlorophenyl)methanol is a crucial chemical intermediate, playing a significant role in the synthesis of a variety of heterocyclic compounds, particularly those with pharmaceutical applications. This technical guide provides an in-depth overview of its chemical properties, synthesis, and its role as a precursor in the formation of valuable molecular scaffolds.

Chemical and Physical Properties

This compound, with the CAS number 37585-25-4, is a substituted aromatic alcohol. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| CAS Number | 37585-25-4 |

| Molecular Formula | C₇H₈ClNO |

| Molecular Weight | 157.60 g/mol |

| Appearance | Light-yellow to yellow powder or crystals |

| Melting Point | 107-109 °C |

| Boiling Point | 320.7 ± 27.0 °C at 760 mmHg |

| Purity | Typically ≥97% |

Synthesis of this compound

The primary synthetic route to this compound involves the reduction of the corresponding aldehyde, 2-amino-5-chlorobenzaldehyde. This transformation can be efficiently achieved using common reducing agents.

Experimental Protocol: Reduction of 2-amino-5-chlorobenzaldehyde with Sodium Borohydride

This protocol outlines a general procedure for the reduction of an aromatic aldehyde to its corresponding alcohol using sodium borohydride (NaBH₄) in a solution of tetrahydrofuran (THF) and water.[1]

Materials:

-

2-amino-5-chlorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Tetrahydrofuran (THF)

-

Water

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottomed flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer, dissolve 1 mmol of 2-amino-5-chlorobenzaldehyde in a mixture of 3 mL of THF and 0.3 mL of water.

-

To this solution, add 1 mmol of sodium borohydride.

-

Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, add 5 mL of water to the reaction mixture and stir for an additional minute.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 10 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

Quantitative Data:

While a specific yield for the synthesis of this compound was not found in the immediate search results, reductions of this type typically proceed with high yields, often exceeding 90%.

Role as a Chemical Intermediate in Heterocycle Synthesis

This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. One of the most significant applications is in the preparation of quinazolines, a class of compounds with a broad spectrum of biological activities.

The general synthetic strategy involves the reaction of a (2-aminophenyl)methanol derivative with an aldehyde or a related compound. This reaction typically proceeds through an initial condensation to form an imine, followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic quinazoline ring system.

Experimental Workflow: Synthesis of 2-Substituted Quinazolines

The following diagram illustrates a generalized workflow for the synthesis of 2-substituted quinazolines from (2-aminophenyl)methanols.

Caption: Generalized workflow for the synthesis of 2-substituted quinazolines.

Experimental Protocol: Copper-Catalyzed Synthesis of 2-Substituted Quinazolines

This protocol describes an efficient copper-catalyzed cascade reaction for the synthesis of a wide range of 2-substituted quinazolines from (2-aminophenyl)methanols and aldehydes.[2]

Materials:

-

This compound

-

Substituted aldehyde

-

Copper(I) chloride (CuCl)

-

Cerium nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

-

Ammonium chloride (NH₄Cl)

-

Solvent (e.g., Toluene)

Procedure:

-

To a reaction vessel, add this compound, the desired aldehyde, a catalytic amount of CuCl, cerium nitrate hexahydrate, and ammonium chloride in a suitable solvent such as toluene.

-

The reaction mixture is typically heated at an elevated temperature (e.g., 80-120 °C) and stirred for a specified period (e.g., 12-24 hours).

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is then subjected to a standard work-up procedure, which may involve extraction with an organic solvent and washing with water and brine.

-

The crude product is purified by column chromatography on silica gel to afford the desired 2-substituted-6-chloroquinazoline.

Quantitative Data:

This methodology has been reported to produce a wide range of 2-substituted quinazolines in good yields.

Logical Relationship in Synthesis

The relationship between the starting materials, the intermediate, and the final product in the synthesis of benzodiazepines, which are structurally related to quinazolines and often synthesized from similar precursors, can be visualized as follows. Although this compound is not the direct precursor to benzodiazepines, its corresponding benzophenone is. The diagram illustrates the importance of the aminobenzoyl scaffold.

Caption: Precursor relationship in benzodiazepine synthesis.

Conclusion

This compound is a versatile and valuable chemical intermediate. Its synthesis from readily available precursors and its utility in the construction of complex heterocyclic molecules, such as quinazolines, underscore its importance in synthetic organic chemistry and drug discovery. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working in these fields. Further exploration of its reactivity and applications is likely to lead to the development of novel and efficient synthetic methodologies for a wide range of biologically active compounds.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Benzodiazepines from (2-Amino-5-chlorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzodiazepines are a cornerstone class of psychoactive drugs widely utilized for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. The synthesis of the 1,4-benzodiazepine core is a significant focus in medicinal chemistry and pharmaceutical development. This document provides detailed protocols for a two-step synthesis of a key benzodiazepine intermediate, 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (Nordazepam), starting from (2-Amino-5-chlorophenyl)methanol.

The synthesis commences with the selective oxidation of the benzylic alcohol in this compound to the corresponding ketone, yielding 2-amino-5-chlorobenzophenone. This intermediate is then subjected to acylation followed by an ammonia-mediated cyclization to form the characteristic seven-membered diazepine ring.

Data Presentation

The following tables summarize the key quantitative data for the two primary stages of the synthesis.

Table 1: Oxidation of this compound

| Step | Starting Material | Reagent | Solvent | Reaction Time | Temperature (°C) | Product | Yield (%) |

| 1 | This compound | Manganese Dioxide (MnO₂) | Dichloromethane (DCM) | 12-24 hours | Room Temperature | 2-amino-5-chlorobenzophenone | ~85-95 |

Table 2: Synthesis of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one

| Step | Starting Material | Reagents | Solvent | Reaction Time | Temperature (°C) | Product | Yield (%) |

| 2a | 2-amino-5-chlorobenzophenone | Chloroacetyl chloride | Toluene | 3-4 hours | 5-10, then RT | 2-chloroacetamido-5-chlorobenzophenone | ~97 |

| 2b | 2-chloroacetamido-5-chlorobenzophenone | Methanolic Ammonia | Methanol | 24 hours | Reflux | 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one | ~81 |

Experimental Protocols

Protocol 1: Oxidation of this compound to 2-amino-5-chlorobenzophenone

This protocol describes the selective oxidation of the benzylic alcohol using activated manganese dioxide. Manganese dioxide is a mild and selective oxidizing agent for benzylic and allylic alcohols.[1][2][3]

Materials:

-

This compound

-

Activated Manganese Dioxide (MnO₂)

-

Dichloromethane (DCM), anhydrous

-

Celite or diatomaceous earth

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).

-

To the stirred solution, add activated manganese dioxide (5-10 equivalents by weight).

-

Stir the resulting suspension at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide.

-

Wash the filter cake with additional DCM.

-

Combine the organic filtrates and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-amino-5-chlorobenzophenone.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (Nordazepam)

This two-step protocol involves the acylation of 2-amino-5-chlorobenzophenone with chloroacetyl chloride, followed by cyclization with ammonia.[4][5]

Step 2a: Synthesis of 2-chloroacetamido-5-chlorobenzophenone

Materials:

-

2-amino-5-chlorobenzophenone

-

Chloroacetyl chloride

-

Toluene, anhydrous

-

Ice bath

-

Round-bottom flask with a dropping funnel

-

Magnetic stirrer

Procedure:

-

Dissolve 2-amino-5-chlorobenzophenone (2.31 g, 0.01 mol) in anhydrous toluene (20 mL) in a round-bottom flask.[5]

-

Cool the solution to 5–10 °C using an ice bath.[5]

-

Slowly add a solution of chloroacetyl chloride (0.85 mL, 0.011 mol) in toluene (2 mL) dropwise to the cooled solution with continuous stirring.[5]

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 3-4 hours.[5]

-

Monitor the reaction progress by TLC.

-

Upon completion, evaporate the solvent under reduced pressure to obtain the crude 2-chloroacetamido-5-chlorobenzophenone.[5] This intermediate can be used in the next step without further purification or can be purified by stirring with ethanol.[5]

Step 2b: Cyclization to 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one

Materials:

-

2-chloroacetamido-5-chlorobenzophenone

-

Methanol

-

Ammonia gas or a solution of ammonia in methanol

-

Reflux apparatus

-

Magnetic stirrer

Procedure:

-

Suspend the crude 2-chloroacetamido-5-chlorobenzophenone (1.0 mol equivalent) in methanol.

-

Saturate the methanolic suspension with ammonia gas at room temperature.

-

Heat the mixture to reflux while continuously bubbling a steady stream of ammonia through the solution.

-

Continue refluxing for approximately 24 hours.

-

Monitor the reaction by TLC until the intermediate is consumed.

-

Stop the ammonia flow and cool the reaction mixture to room temperature.

-

The product will precipitate as a crystal slurry.

-

Filter the crystals, wash with cold methanol, followed by hot water, and then dry to obtain 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one.

Visualizations

Caption: Overall reaction scheme for the synthesis of Nordazepam.

Caption: Step-by-step experimental workflow for the synthesis.

References

Application Notes and Protocols for the Reduction of 2-amino-5-chlorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical reduction of 2-amino-5-chlorobenzophenone to (2-amino-5-chlorophenyl)(phenyl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds. The primary focus of this application note is a robust and widely used method utilizing sodium borohydride. A comparative overview with the catalytic transfer hydrogenation method is also presented.

Chemical Transformation

The reduction of the ketone functional group in 2-amino-5-chlorobenzophenone yields the corresponding secondary alcohol, (2-amino-5-chlorophenyl)(phenyl)methanol.

Reduction of 2-amino-5-chlorobenzophenone.

Data Presentation: Comparison of Reduction Protocols

The following table summarizes the key quantitative data for two common methods for the reduction of 2-amino-5-chlorobenzophenone.

| Parameter | Sodium Borohydride Reduction | Catalytic Transfer Hydrogenation |

| Reducing Agent | Sodium Borohydride (NaBH₄) | Ammonium Formate / Formic Acid |

| Catalyst | None | Palladium on Carbon (Pd/C) |

| Solvent | Ethanol / Methanol | Methanol / Ethanol |

| Temperature | 0 - 70 °C | Room Temperature to Reflux |

| Reaction Time | 1 - 4 hours | 1 - 6 hours |

| Reported Yield | ~76%[1] | Data not available |

| Purity | High, after recrystallization | Data not available |

| Work-up Procedure | Acid/Water Quench, Extraction | Filtration, Extraction |

Experimental Protocols

Protocol 1: Sodium Borohydride Reduction of 2-amino-5-chlorobenzophenone

This protocol details a standard laboratory procedure for the reduction of 2-amino-5-chlorobenzophenone using sodium borohydride in ethanol.

Materials:

-

2-amino-5-chlorobenzophenone

-

Sodium borohydride (NaBH₄)

-

Ethanol (absolute)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-chlorobenzophenone (1.0 eq) in absolute ethanol (10-15 mL per gram of substrate).

-

Cooling: Cool the resulting solution in an ice bath to 0-5 °C with stirring.

-

Addition of Reducing Agent: To the cooled solution, add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the flask again in an ice bath and slowly add 1 M hydrochloric acid to quench the excess sodium borohydride and neutralize the mixture. Be cautious as hydrogen gas may be evolved.

-

Solvent Removal: Remove the ethanol from the reaction mixture using a rotary evaporator.

-

Extraction: To the remaining aqueous layer, add ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude (2-amino-5-chlorophenyl)(phenyl)methanol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes).

Mandatory Visualizations

Signaling Pathway of Ketone Reduction

The following diagram illustrates the general mechanism of ketone reduction by sodium borohydride.

Mechanism of Ketone Reduction.

Experimental Workflow for Sodium Borohydride Reduction

The diagram below outlines the key steps in the experimental protocol for the reduction of 2-amino-5-chlorobenzophenone.

Sodium Borohydride Reduction Workflow.

References

Applications of (2-Amino-5-chlorophenyl)methanol in Medicinal Chemistry: Application Notes and Protocols

(2-Amino-5-chlorophenyl)methanol is a valuable and versatile building block in medicinal chemistry, primarily serving as a precursor for the synthesis of a variety of heterocyclic compounds. Its unique structural features, including a reactive aminomethyl group and a substituted phenyl ring, make it an ideal starting material for the construction of privileged scaffolds such as quinazolines and quinazolinones. These heterocyclic systems are renowned for their diverse and potent biological activities, including anti-inflammatory, central nervous system (CNS) depressant, and muscle relaxant effects. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this compound in their research.

Synthetic Applications: A Gateway to Bioactive Heterocycles

The primary application of this compound in medicinal chemistry is its use as a synthon for the preparation of quinazoline and quinazolinone derivatives. These scaffolds are present in numerous clinically used drugs and biologically active molecules.

A particularly efficient method for the synthesis of 2-substituted quinazolines involves the copper-catalyzed cascade reaction of (2-aminophenyl)methanols with aldehydes. This approach is valued for its broad substrate scope and good functional group tolerance, offering a practical route to a diverse library of quinazoline derivatives.[1]

Signaling Pathway of Quinazoline-based EGFR Inhibitors

Many quinazoline derivatives exhibit their anticancer effects by inhibiting the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial for cell growth and proliferation.

Biological Activities of Derivatives

Derivatives synthesized from precursors like this compound have shown significant promise in various therapeutic areas. While direct biological data for compounds synthesized from this specific methanol is not extensively published, valuable insights can be drawn from the closely related and synthetically accessible 2-amino-5-chlorobenzophenone . Derivatives of this benzophenone have been evaluated for their skeletal muscle relaxant properties.

Quantitative Data: Skeletal Muscle Relaxant Activity

The skeletal muscle relaxant activity of a series of 2-amino-5-chlorobenzophenone derivatives was assessed using the rotarod test in mice. The data is presented as the percentage decrease in motor coordination, indicating muscle relaxant effects.

| Compound ID | Structure (R group on the amine) | Dose (mg/kg) | % Decrease in Motor Coordination (at 60 min) |

| 3a | -H | 20 | 45.2 ± 2.1 |

| 3b | -CH₃ | 20 | 55.8 ± 1.9 |

| 3c | -C₂H₅ | 20 | 52.1 ± 2.5 |

| 3e | -o-tolyl | 20 | 65.3 ± 2.3 |

| Diazepam | Standard | 5 | 70.5 ± 1.8 |

| Data adapted from studies on 2-amino-5-chlorobenzophenone derivatives, which can be synthesized from this compound via oxidation.[2][3] |

Experimental Protocols

Synthesis Protocol: Copper-Catalyzed Synthesis of 2-Substituted Quinazolines

This protocol describes a general and efficient method for the synthesis of 2-substituted quinazolines from (2-aminophenyl)methanols and various aldehydes.[1]

Materials:

-

This compound

-

Substituted aldehyde

-

Copper(I) iodide (CuI)

-

Cerium nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

-

Ammonium chloride (NH₄Cl)

-

Solvent (e.g., DMSO)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add this compound (1.0 mmol), the substituted aldehyde (1.2 mmol), CuI (10 mol%), and cerium nitrate hexahydrate (10 mol%).

-

Add ammonium chloride (2.0 mmol) to the mixture.

-

Add the solvent (e.g., DMSO, 3 mL) to the vessel.

-

Flush the reaction vessel with an inert gas (N₂ or Ar) and seal it.

-

Stir the reaction mixture at a specified temperature (e.g., 100 °C) for the required time (typically 12-24 hours), monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted 6-chloroquinazoline.

Biological Assay Protocol: In Vivo Skeletal Muscle Relaxant Activity (Rotarod Test)

This protocol is for evaluating the skeletal muscle relaxant activity of synthesized compounds in mice.[2][3]

Animals:

-

Swiss albino mice (20-25 g)

Apparatus:

-

Rotarod apparatus

Procedure:

-

Train the mice to remain on the rotating rod (e.g., 25 rpm) for a set period (e.g., 5 minutes).

-

Select the trained mice for the experiment and divide them into groups (control, standard, and test groups).

-

Administer the vehicle (e.g., 1% Tween 80 in saline) to the control group.

-

Administer a standard muscle relaxant drug (e.g., Diazepam, 5 mg/kg, i.p.) to the standard group.

-

Administer the test compounds at a specific dose (e.g., 20 mg/kg, i.p.) to the test groups.

-

After a set time (e.g., 30, 60, 90, and 120 minutes) post-administration, place each mouse on the rotating rod.

-

Record the time each mouse remains on the rod. The inability to stay on the rod for a predetermined cut-off time (e.g., 2 minutes) is considered as a positive result for muscle relaxation.

-

Calculate the percentage of animals in each group that fall off the rod and the percentage decrease in motor coordination.

Biological Assay Protocol: In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)

This is a general protocol to assess the in vitro anti-inflammatory potential of compounds by measuring the inhibition of heat-induced albumin denaturation.[4]

Materials:

-

Bovine Serum Albumin (BSA) solution (1%)

-

Phosphate Buffered Saline (PBS, pH 6.4)

-

Test compounds

-

Standard drug (e.g., Diclofenac sodium)

-

Spectrophotometer

Procedure:

-

Prepare different concentrations of the test compounds and the standard drug in a suitable solvent (e.g., DMSO).

-

In separate test tubes, add 0.5 mL of 1% BSA solution and 0.1 mL of the test/standard solution.

-

Incubate the mixture at 37 °C for 20 minutes.

-

Induce denaturation by heating the mixture at 70 °C for 10 minutes.

-

After cooling, add 2.5 mL of PBS to each tube.

-